molecular formula C25H35NO4 B145347 (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate CAS No. 135588-56-6

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate

Cat. No. B145347
CAS RN: 135588-56-6
M. Wt: 413.5 g/mol
InChI Key: WCVZLIYUMIYTFG-CHWXNYRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. It has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate targets the protein kinase Akt, which plays a key role in cell growth, proliferation, and survival. By inhibiting Akt, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been shown to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in lab experiments is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate. One area of interest is in developing combination therapies that incorporate (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is in exploring the potential use of (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in other disease areas, such as diabetes or neurodegenerative diseases. Finally, there is ongoing research into developing more potent and selective inhibitors of Akt, which could lead to improved treatments for cancer and other diseases.

Synthesis Methods

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including a Grignard reaction, a Diels-Alder reaction, and a carbonylation reaction. The final product is obtained as a white powder.

Scientific Research Applications

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

CAS RN

135588-56-6

Product Name

(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1

InChI Key

WCVZLIYUMIYTFG-CHWXNYRKSA-N

Isomeric SMILES

C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

SMILES

CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

synonyms

2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester
2-MCPC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.